molecular formula C8H5NO2S B1365431 Thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 59944-76-2

Thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1365431
CAS RN: 59944-76-2
M. Wt: 179.2 g/mol
InChI Key: XGCSHAYMNOFFNA-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed, with selected works published from 2015 to 2019 . Many efforts have been made to synthesize these important heterocycles . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its molecular weight is 179.2 and its linear formula is C8H5NO2S .

Scientific Research Applications

Molecular Structure and Chemical Properties

Thieno[2,3-b]pyridine-2-carboxylic acid and its derivatives display unique chemical properties due to their structural characteristics. The thieno[2,3-b]pyridine residue tends to be almost planar, with the carboxylic acid group and benzene ring being twisted out of this plane to different extents. These structural features lead to specific molecular interactions like intramolecular hydrogen bonding and π–π interactions, which are significant in the compound's reactivity and stability (Pinheiro et al., 2012).

Synthetic Applications

In synthetic chemistry, Thieno[2,3-b]pyridine-2-carboxylic acid derivatives are used to generate diverse compound libraries. For instance, they can react with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to produce N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which upon further reactions yield various heterocyclic products. These reactions are crucial for generating compounds with potential biological activities, as indicated by in silico analysis (Chigorina et al., 2019).

Biological and Pharmaceutical Applications

Thieno[2,3-b]pyridine derivatives have shown promising results in the field of pharmaceuticals, particularly as anti-proliferative agents against various cancer cell lines. The modification of these compounds to target specific regions in enzyme active sites has led to the development of potent biological activities. For example, appending a propyl-aryl group at specific positions resulted in compounds exhibiting IC50 values in the nanomolar range, indicating their potential as powerful anti-cancer agents (Haverkate et al., 2021).

Material Science Applications

In material science, the molecular structure of Thieno[2,3-b]pyridine derivatives is manipulated to improvecertain properties like solubility, which is a significant factor in drug formulation and delivery. The synthesis of novel Thieno[2,3-b]pyridine derivatives that incorporate bulky, but easily cleavable, ester and carbonate functional groups has shown to increase the activity against certain cancer cells by decreasing crystal packing, which in turn improves solubility (Haverkate et al., 2022).

Photophysical Properties for Drug Delivery

The photophysical properties of Thieno[2,3-b]pyridine derivatives are also of interest, particularly in the development of drug delivery systems. The fluorescence studies on these compounds reveal their potential in nanoliposomes formulations, indicating their usefulness in drug delivery applications. Specifically, certain derivatives have shown promising antitumor properties and can be encapsulated in nanoliposome formulations for potential therapeutic applications (Carvalho et al, 2013)

Safety And Hazards

Thieno[2,3-b]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

thieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSHAYMNOFFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428153
Record name thieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridine-2-carboxylic acid

CAS RN

59944-76-2
Record name Thieno[2,3-b]pyridine-2-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[2,3-b]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2,3-b]pyridine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of compound 147-B (0.508 g, 2.63 mmol) in a mixture of MeOH (15 mL) and H2O (3 mL) was added 3N NaOH (1.9 mL, 5.66 mmol) and the reaction mixture was stirred at ambient temperature for 5 h. The solvent was evaporated under reduced pressure, the residue dissolved in H2O, and acidified with 1N HCl. The precipitate was filtered, washed with H2O, and dried under vacuum to afford compound 147-C as a white solid (0.366 g, 78%). MS: m/z 180.0 (MH+).
Quantity
0.508 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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